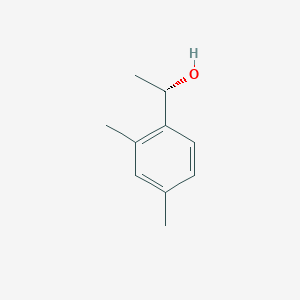

(1S)-1-(2,4-dimethylphenyl)ethan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(2,4-dimethylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7-4-5-10(9(3)11)8(2)6-7/h4-6,9,11H,1-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHQUGRUHBFDFT-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)[C@H](C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Asymmetric Synthesis of 1s 1 2,4 Dimethylphenyl Ethan 1 Ol

Stereoselective Reduction of 1-(2,4-dimethylphenyl)ethanone

The most direct route to (1S)-1-(2,4-dimethylphenyl)ethan-1-ol is the stereoselective reduction of 1-(2,4-dimethylphenyl)ethanone. This transformation involves the addition of a hydride to the carbonyl group, creating a new stereocenter. The key challenge lies in controlling the facial selectivity of this addition to favor the formation of the desired (S)-enantiomer. Both transition metal catalysis and biocatalysis have emerged as powerful tools to achieve high levels of enantioselectivity.

Transition Metal-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation utilizing chiral transition metal complexes is a highly developed and widely employed method for producing enantiopure alcohols. mdpi.com These catalytic systems typically consist of a central metal atom (such as Ruthenium, Rhodium, or Iridium) coordinated to a chiral ligand. The ligand creates a chiral environment around the metal center, which directs the hydrogenation reaction to proceed with high stereoselectivity. researchgate.netajchem-b.com

Ruthenium-based catalysts are among the most successful and versatile for the asymmetric hydrogenation of prochiral ketones. mdpi.com Complexes of the type [RuX2(diphosphine)(diamine)] are particularly prominent, demonstrating high activity and excellent enantioselectivity for a wide range of aromatic ketones. acs.org For the reduction of substituted acetophenones, Ru(II) complexes combined with chiral ligands have shown remarkable performance. mdpi.com The mechanism often involves a metal-ligand bifunctional interaction, where both the ruthenium center and the coordinated ligand participate in the hydrogen transfer process. acs.org Cinchona alkaloid-based NNP ligands in combination with ruthenium complexes have also been successfully employed for the asymmetric hydrogenation of various aromatic ketones, yielding chiral alcohols with outstanding enantiomeric excess (ee), often reaching up to 99.9%. rsc.org

Table 1: Examples of Ruthenium-Catalyzed Asymmetric Hydrogenation of Aromatic Ketones

| Catalyst System | Substrate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| bisphosphine/diamine-Ru complexes | Acetophenone | High | mdpi.com |

| Ru-TsDPEN | Aromatic Ketones | High | liv.ac.uk |

| Ru/Cinchona Alkaloid-NNP Ligands | Aromatic Ketones | up to 99.9% | rsc.org |

Iridium-catalyzed systems provide a powerful alternative for asymmetric hydrogenation and transfer hydrogenation. tandfonline.com Chiral iridium complexes, often generated in situ from a precursor like [Ir(COD)Cl]2 and a chiral ligand, are effective for the reduction of ketones. tandfonline.com These catalysts are particularly noted for their utility in asymmetric transfer hydrogenation (ATH), which uses a hydrogen donor like isopropanol or formic acid instead of molecular hydrogen. liv.ac.uktandfonline.com The pH of the reaction medium can significantly influence the rate and efficiency of Ir-catalyzed ATH in aqueous media, with optimal performance often observed under neutral conditions. liv.ac.uk Novel ferrocene-based multidentate phosphine ligands have been developed for iridium-catalyzed enantioselective reductions, achieving high yields and enantioselectivities for various substrates. rsc.org

Table 2: Performance of Iridium Catalysts in Asymmetric Reduction

| Catalyst System | Reaction Type | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ir-TsDPEN | Asymmetric Transfer Hydrogenation | Acetophenone | ~97% | liv.ac.uk |

| Ir/diferrocenylphosphine-diimine | Asymmetric Transfer Hydrogenation | Acetophenone | Moderate | tandfonline.com |

The success of transition metal-catalyzed asymmetric hydrogenation is critically dependent on the structure of the chiral ligand. researchgate.nettandfonline.com An extensive range of ligands has been developed to maximize enantioselectivity. Privileged ligand classes include those with atropisomerism, such as BINAP, and those with chiral backbones, such as Trost ligands and N-sulfonylated diamines like TsDPEN. ajchem-b.comacs.org The design of these ligands involves creating a well-defined chiral pocket that forces the substrate to bind in a specific orientation, leading to preferential formation of one enantiomer. acs.org Optimization involves fine-tuning the steric and electronic properties of the ligand to match the specific substrate. For instance, varying substituents on the phosphine or diamine components of a ligand can have a profound impact on the enantiomeric excess of the resulting alcohol product. researchgate.net The development of P-chiral ligands and planar-chiral diphosphines like Xyl-Phanephos represents significant advances, leading to catalysts that can achieve near-perfect enantioselectivity (98-99.5% ee) for aromatic ketones. ajchem-b.com

Biocatalytic Asymmetric Reduction Approaches

Biocatalysis has emerged as a sustainable and highly selective alternative to traditional chemical methods. tudelft.nl Enzymes, particularly oxidoreductases, can catalyze reduction reactions with exceptional levels of stereo-, regio-, and chemoselectivity under mild reaction conditions. tudelft.nl Whole-cell biocatalysis, which utilizes intact microorganisms, offers several advantages, including the circumvention of enzyme purification and the inherent presence of cofactor regeneration systems. researchgate.net

Baker's yeast (Saccharomyces cerevisiae) is a widely used and readily available whole-cell biocatalyst for the asymmetric reduction of ketones. researchgate.netresearchgate.net The yeast contains a variety of alcohol dehydrogenases (ADHs) that can reduce the carbonyl group of 1-(2,4-dimethylphenyl)ethanone to the corresponding alcohol. These enzymes use nicotinamide adenine dinucleotide cofactors (NADH or NADPH) as the reducing agent, which are continuously regenerated by the cell's metabolism, often utilizing a simple co-substrate like glucose. tudelft.nlresearchgate.net Studies on the reduction of structurally similar compounds, such as 1-(3,4-dimethylphenyl)ethanone, by S. cerevisiae have demonstrated the potential for achieving high conversion and enantiomeric excess. researchgate.net The reaction conditions, including solvent, temperature, and pH, can be optimized to enhance the performance of the biocatalyst. For example, performing the biotransformation in novel solvent systems like deep eutectic solvents (DESs) has been shown to influence and, in some cases, even invert the enantioselectivity of the reduction. researchgate.net

Table 3: Biocatalytic Reduction of Dimethylphenyl Ethanone Derivatives

| Biocatalyst | Substrate | Solvent System | Key Finding | Reference |

|---|---|---|---|---|

| Saccharomyces cerevisiae (Baker's Yeast) | 1-(3,4-dimethylphenyl)ethanone | Choline chloride:glycerol with 30% water | High enantioselectivity achieved | researchgate.net |

Plant-Mediated Bioreduction Systems (e.g., Vegetable Roots)

Plant-mediated bioreduction has emerged as an eco-friendly and efficient method for the asymmetric synthesis of chiral alcohols from their corresponding prochiral ketones. This approach utilizes the enzymatic machinery present in plant cells, particularly ketoreductases, to catalyze stereoselective reductions under mild conditions. Vegetable roots, such as those from carrots (Daucus carota), are widely employed due to their low cost, ready availability, and high catalytic activity. acs.orgresearchgate.net

The process typically involves incubating the substrate, 2',4'-dimethylacetophenone, with freshly cut or homogenized vegetable roots in an aqueous medium. The endogenous enzymes within the plant tissue, along with their native cofactor regeneration systems, facilitate the reduction. Research on various substituted acetophenones has demonstrated that this method consistently yields the corresponding (S)-alcohols with high conversion rates and excellent enantioselectivities. nih.govnih.gov For instance, the bioreduction of bromo-substituted acetophenones using Daucus carota root has shown that the presence of surfactants like Tween® 20 can significantly enhance reaction yields while maintaining high enantiomeric excess (ee). nih.gov

While specific data for 2',4'-dimethylacetophenone is not extensively published, the results from analogous substrates strongly support the efficacy of this methodology. The typical outcome is the production of the (S)-enantiomer, which corresponds to the desired this compound.

Data adapted from studies on substituted acetophenones as illustrative examples. nih.gov

Influence of Reaction Media (e.g., Natural Deep Eutectic Solvents) on Biocatalysis and Enantioselectivity

The reaction medium plays a critical role in biocatalytic processes, influencing enzyme stability, substrate solubility, and enantioselectivity. Natural Deep Eutectic Solvents (NADES) have gained prominence as green and sustainable alternatives to conventional organic solvents. nih.gov These solvents are typically formed by mixing two or more natural compounds, such as choline chloride with a hydrogen bond donor like glycerol or sugars. tudelft.nl

In the context of producing this compound, employing NADES in biocatalytic reductions can offer significant advantages. Studies on the asymmetric reduction of a similar substrate, 1-(3,4-dimethylphenyl)ethanone, using baker's yeast (Saccharomyces cerevisiae) have shown that the choice of NADES and its water content can dramatically affect the reaction's outcome. For example, a mixture of choline chloride and glycerol (ChGly) with 30% (v/v) water content was found to provide the highest enantioselectivity for the (S)-alcohol product. nih.gov

The use of NADES can enhance the solubility of hydrophobic ketones like 2',4'-dimethylacetophenone in the aqueous biocatalytic system, leading to improved conversion rates. Furthermore, the unique microenvironment provided by the solvent can modulate the enzyme's conformation, thereby influencing its enantioselectivity. nih.gov The ability to tune the properties of NADES by altering their composition or water content allows for the optimization of the reaction conditions to maximize both yield and optical purity.

Data based on the reduction of the isomeric 1-(3,4-dimethylphenyl)ethanone. nih.gov

Organocatalytic Asymmetric Reduction Strategies

Organocatalysis offers a metal-free alternative for the asymmetric reduction of ketones. A prominent strategy in this field is the transfer hydrogenation reaction, which often employs a chiral organocatalyst and a stoichiometric hydrogen donor, such as a Hantzsch ester. princeton.eduprinceton.edu Chiral phosphoric acids (CPAs), derived from BINOL, have proven to be highly effective catalysts for this transformation. libretexts.org

The mechanism involves the activation of the ketone substrate by the Brønsted acidic proton of the CPA, forming a hydrogen-bonded complex. This complexation enhances the electrophilicity of the carbonyl carbon and creates a chiral environment around the reaction center. The Hantzsch ester then delivers a hydride to one of the enantiotopic faces of the ketone, guided by the chiral catalyst, leading to the formation of the chiral alcohol with high enantioselectivity. libretexts.org This methodology has been successfully applied to the reduction of a wide range of ketimines and some ketones. libretexts.orgorganic-chemistry.org The application of this strategy to 2',4'-dimethylacetophenone is expected to yield this compound with high optical purity by selecting the appropriate enantiomer of the chiral phosphoric acid catalyst.

Kinetic Resolution (KR) and Dynamic Kinetic Resolution (DKR) Strategies for Enantiopurity

Kinetic resolution (KR) is a widely used method for separating enantiomers from a racemic mixture. It relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. While effective, traditional KR is limited to a maximum theoretical yield of 50% for a single enantiomer. Dynamic kinetic resolution (DKR) overcomes this limitation by coupling the kinetic resolution with an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product.

Chemoenzymatic Dynamic Kinetic Resolution Systems

Chemoenzymatic DKR is a powerful strategy that combines the high enantioselectivity of an enzyme with the efficiency of a chemical racemization catalyst. semanticscholar.org For the synthesis of this compound, a DKR of the racemic alcohol would be a highly effective approach.

In a typical system, a lipase, such as Candida antarctica lipase B (CAL-B, often immobilized as Novozym 435), is used to selectively acylate one enantiomer of the alcohol (e.g., the (R)-enantiomer) using an acyl donor like isopropenyl acetate. acs.orgsemanticscholar.org Simultaneously, a metal-based catalyst racemizes the unreacted (S)-enantiomer back to the racemic mixture. This continuous process channels the entire racemic starting material into a single enantiomer of the acylated product. Subsequent hydrolysis of the ester provides the enantiopure alcohol. Research on 1-phenylethanol, a structurally similar alcohol, has demonstrated that this approach can achieve near-quantitative yields and excellent enantiomeric excess. semanticscholar.org

Data based on DKR of (rac)-1-phenylethanol, a model substrate. semanticscholar.org

Asymmetric Carbon-Carbon Bond Forming Reactions

An alternative and highly convergent approach to synthesizing this compound involves the creation of the chiral center through an asymmetric carbon-carbon bond-forming reaction. The most direct method is the enantioselective addition of a methyl nucleophile to the prochiral carbonyl group of 2,4-dimethylbenzaldehyde.

This transformation can be achieved using methyl Grignard (CH₃MgBr) or methyllithium (CH₃Li) reagents in the presence of a stoichiometric chiral ligand or a chiral catalyst. Chiral amino alcohols and diamines have been developed as ligands that coordinate to the organometallic reagent, creating a chiral complex that delivers the methyl group to one face of the aldehyde with high selectivity. mdpi.com While achieving high enantioselectivity in the addition of small alkyl groups like methyl to aldehydes can be challenging, significant progress has been made in developing highly effective ligand systems for this purpose. This strategy provides a direct, one-step route to the target chiral alcohol from a readily available starting material.

Asymmetric Guerbet Reaction for Chiral Alcohol Access

The Guerbet reaction, a process that couples alcohols to form higher, branched alcohols, has been a known transformation for over a century. liverpool.ac.ukliv.ac.uk Traditionally, this reaction yields racemic products. liverpool.ac.ukliv.ac.uk However, recent advancements have led to the development of an asymmetric variant, providing a novel and efficient route to chiral alcohols without the need for external reducing agents, producing water as the sole byproduct. liverpool.ac.uknih.gov This method is particularly noteworthy for its high atom economy and environmentally benign nature.

The asymmetric Guerbet reaction operates via a "borrowing hydrogen" or hydrogen autotransfer mechanism. liverpool.ac.ukliv.ac.uk This process involves the temporary removal of hydrogen from an alcohol to form a carbonyl intermediate, which then undergoes a carbon-carbon bond-forming reaction, followed by the return of the hydrogen to generate the final chiral alcohol. liverpool.ac.uk

Detailed Research Findings:

Pioneering research has demonstrated the successful application of the asymmetric Guerbet reaction for the synthesis of a range of chiral alcohols with high enantioselectivity. liverpool.ac.ukliv.ac.uk In this context, classic Noyori-type Ru(II)-diamine-diphosphine catalysts, renowned for their efficacy in asymmetric hydrogenation, have been successfully employed. liverpool.ac.uknih.gov These commercially available catalysts, in the presence of a base, facilitate the coupling of racemic secondary alcohols with primary alcohols to afford new, optically active alcohols with enantiomeric ratios reaching up to 99:1. liverpool.ac.uknih.gov

The reaction mechanism involves a cooperative interplay between the ruthenium catalyst and the base. liverpool.ac.ukliv.ac.uk The sequence is initiated by the dehydrogenation of both the primary and secondary alcohol substrates by the ruthenium complex to form the corresponding aldehydes and ketones, along with ruthenium hydride intermediates. liverpool.ac.ukliv.ac.uk These carbonyl compounds then undergo a base-mediated aldol (B89426) condensation to yield an α,β-unsaturated ketone. liverpool.ac.ukliv.ac.uk Subsequently, this intermediate is reduced by the ruthenium hydride to an allylic alcohol, which then isomerizes to a ketone in a base-catalyzed step. liverpool.ac.ukliv.ac.uk The final, enantioselectivity-determining step is the asymmetric reduction of this ketone by the chiral ruthenium hydride catalyst to produce the desired chiral alcohol product. liverpool.ac.ukliv.ac.uk

A notable finding in these studies is the "ortho-methyl effect." liverpool.ac.uk Substrates bearing an ortho-methyl group on the phenyl ring of the 1-phenylethanol derivative, such as (2,4-dimethylphenyl)ethan-1-ol, consistently provide superior results in terms of both chemical yield and enantioselectivity. liverpool.ac.uk This effect is attributed to the increased steric hindrance in the product, which helps to suppress racemization that could occur via a dehydrogenation pathway. liverpool.ac.uk

The coupling of racemic 1-(2,4-dimethylphenyl)ethan-1-ol with various primary benzylic alcohols has been investigated, demonstrating the broad scope and high enantioselectivity of this methodology. liverpool.ac.uk High enantiomeric ratios, generally above 90:10, were achieved for a wide array of primary alcohols. liverpool.ac.uk The electronic properties of the substituents on the primary benzylic alcohol were found to have a slight influence on reactivity, with electron-donating groups generally leading to better performance than electron-withdrawing groups. liverpool.ac.uk The reaction also tolerates various substitution patterns (ortho, meta, para) on the phenyl ring of the primary alcohol and is compatible with substrates containing heteroaromatic rings. liverpool.ac.uk

The practical utility of this method has been further underscored by its successful implementation on a gram-scale, highlighting its potential for larger-scale synthetic applications. liverpool.ac.ukliv.ac.uk

Interactive Data Table: Asymmetric Guerbet Reaction of 1-(2,4-dimethylphenyl)ethan-1-ol with Various Primary Alcohols

Below is a summary of the results from the asymmetric Guerbet reaction coupling racemic 1-(2,4-dimethylphenyl)ethan-1-ol with a selection of primary alcohols. The reactions were typically carried out using a ruthenium catalyst and a base in toluene. liverpool.ac.uk

| Entry | Primary Alcohol | Product | Yield (%) | Enantiomeric Ratio (er) |

| 1 | Benzyl alcohol | (S)-1-(2,4-dimethylphenyl)-3-phenylpropan-1-ol | 78 | 96:4 |

| 2 | 4-Methylbenzyl alcohol | (S)-1-(2,4-dimethylphenyl)-3-(p-tolyl)propan-1-ol | 85 | 96:4 |

| 3 | 4-Methoxybenzyl alcohol | (S)-1-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)propan-1-ol | 88 | 95:5 |

| 4 | 4-Chlorobenzyl alcohol | (S)-3-(4-chlorophenyl)-1-(2,4-dimethylphenyl)propan-1-ol | 72 | 97:3 |

| 5 | 2-Thiophenemethanol | (S)-1-(2,4-dimethylphenyl)-3-(thiophen-2-yl)propan-1-ol | 75 | 99:1 |

| 6 | 2-Furanmethanol | (S)-1-(2,4-dimethylphenyl)-3-(furan-2-yl)propan-1-ol | 70 | 98:2 |

Applications of 1s 1 2,4 Dimethylphenyl Ethan 1 Ol in Asymmetric Organic Synthesis

Utilization as a Chiral Building Block for Complex Molecules

A chiral building block, or chiral synthon, is an enantiomerically pure compound that is incorporated into the structure of a larger, more complex target molecule. This strategy allows for the direct installation of a stereocenter, simplifying the synthetic route. Chiral secondary alcohols, such as (1S)-1-(2,4-dimethylphenyl)ethan-1-ol, are valuable synthons. The stereogenic center bearing the hydroxyl group can be retained in the final product or used to induce stereoselectivity in subsequent reactions before being modified or removed.

The synthetic utility of such a building block would typically involve reactions at the hydroxyl group or transformations of the aryl ring. For instance, the alcohol could be converted to a leaving group (e.g., tosylate or mesylate) to allow for nucleophilic substitution, potentially with inversion of stereochemistry if desired. Alternatively, the hydroxyl group could direct nearby reactions through chelation to a metal catalyst. However, specific examples of complex molecules synthesized directly from this compound as a key building block are not prominently reported in scientific literature.

Derivatization Strategies for Expanding Synthetic Utility

To expand the usefulness of a chiral building block, chemists employ various derivatization strategies. For this compound, these could include:

Etherification: Conversion of the alcohol to an ether (e.g., methyl, benzyl, or silyl (B83357) ethers) can serve as a protecting group strategy, allowing other parts of the molecule to be modified without affecting the stereocenter.

Esterification: Forming an ester can activate the molecule for different transformations or introduce another functional group.

Oxidation: Oxidation of the secondary alcohol would yield the corresponding ketone, 2',4'-dimethylacetophenone. While this process removes the existing stereocenter, the resulting ketone could be a substrate for subsequent asymmetric reduction or other additions.

Conversion to Amines: The alcohol could be converted into an amine via a Mitsunobu reaction with a nitrogen nucleophile or by conversion to a leaving group followed by substitution with an amine source. This would produce chiral amines, which are highly valuable in synthesis.

These are standard organic transformations, but specific research detailing these derivatizations for this compound and their subsequent applications is scarce.

Development as a Precursor for Chiral Auxiliaries

A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct a subsequent stereoselective transformation. wikipedia.orgsigmaaldrich.com After the reaction, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Amino alcohols are common precursors for widely used auxiliaries, such as Evans oxazolidinones. wikipedia.org

For this compound to serve as a precursor for a chiral auxiliary, it would typically need to be converted into a bifunctional molecule, often an amino alcohol. This could theoretically be achieved by introducing an amino group onto the aromatic ring or by more complex multi-step transformations. This new molecule could then be attached to a prochiral substrate, such as a carboxylic acid, to form an amide or ester. The steric bulk of the 2,4-dimethylphenyl group and the defined stereochemistry at the benzylic position would then influence the direction of approach of reagents, for example, in enolate alkylation or aldol (B89426) reactions. researchgate.net Despite this theoretical potential, there is no significant body of research describing the development and application of chiral auxiliaries derived from this compound.

Integration into Chiral Ligand Systems for Asymmetric Catalysis

Asymmetric catalysis relies on chiral ligands that coordinate to a metal center, creating a chiral environment that forces a reaction to proceed with high enantioselectivity. nih.gov The design of effective chiral ligands is a major focus of chemical research. nih.gov

A chiral alcohol like this compound could serve as a scaffold for a new chiral ligand. The synthesis would involve derivatizing the alcohol to introduce a coordinating group, such as a phosphine, amine, or oxazoline. For example, the alcohol could be converted into a corresponding amine, which could then be used to synthesize phosphine-oxazoline (PHOX) type ligands or other P,N-ligands that have proven successful in various metal-catalyzed reactions. nih.govresearchgate.net The steric and electronic properties of the 2,4-dimethylphenyl group would play a crucial role in the ligand's ability to induce asymmetry. The synthesis of such ligands often involves multiple steps and careful design to achieve the desired catalytic activity and selectivity. organic-chemistry.org However, the scientific literature does not prominently feature chiral ligands synthesized from this compound for use in major asymmetric catalytic applications.

Mechanistic and Computational Investigations of Reactions Involving 1s 1 2,4 Dimethylphenyl Ethan 1 Ol

Elucidation of Stereoselective Reaction Mechanisms

Stereoselective reactions, which favor the formation of one stereoisomer over others, are fundamental in modern organic synthesis. For a chiral secondary alcohol like (1S)-1-(2,4-dimethylphenyl)ethan-1-ol, the existing stereocenter profoundly influences the course of subsequent reactions. The elucidation of these mechanisms involves identifying key intermediates and transition states that dictate the final stereochemistry.

Computational studies on analogous chiral benzylic alcohol systems have provided significant insights. For instance, in Pd/Cu co-catalyzed asymmetric benzylic substitution reactions, DFT calculations have been instrumental in revealing that the stereochemical outcome is controlled by the mode of nucleophilic attack on a key η³-oxybenzyl-Pd intermediate. researchgate.net The pre-existing chirality in the alcohol substrate directs the approach of the nucleophile, leading to the preferential formation of one diastereomer.

Similarly, investigations into nickel-catalyzed stereoselective coupling reactions of benzylic alcohol derivatives have identified distinct mechanistic pathways. acs.org Depending on the reaction conditions and catalyst system, these reactions can proceed through either stereospecific pathways, where the stereochemistry of the starting material directly determines the product's stereochemistry, or stereoconvergent pathways, where different stereoisomers of the starting material are converted into a single stereoisomer of the product. acs.org These mechanistic distinctions are often rationalized through detailed computational modeling of the reaction coordinates.

Theoretical Studies and Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful method for investigating the properties of molecular systems and reaction mechanisms. By approximating the electron density of a molecule, DFT can be used to calculate its geometry, energy, and various electronic properties with a high degree of accuracy, providing a computational lens to view chemical processes. nih.govnih.gov

One of the most significant applications of DFT in organic chemistry is the prediction of reaction outcomes. By calculating the potential energy surface of a reaction, researchers can identify the lowest-energy pathways and thus predict the major product. This is particularly valuable for stereoselective reactions.

Computational investigations into the synthesis of chiral alcohols have demonstrated the predictive power of DFT. For example, in the highly stereoselective allylation of ketones to produce homoallylic alcohols, DFT calculations were used to screen nearly 300 theoretically possible transition states to identify the preferred pathways. nih.gov This analysis allowed for a clear rationalization of the observed high stereoselectivity. The choice of DFT functional and basis set, such as B3LYP/6-31+G(d), is critical for achieving results that correlate well with experimental observations. nih.gov

In other cases, such as the diastereodivergent aza-Henry reactions to form α,β-diamino esters, computationally-driven models explain how different catalysts can selectively produce different diastereomers. nih.gov Calculations using functionals like M06-2X have shown that selectivity arises from subtle differences in the transition states, such as the nature of hydrogen bonding between the catalyst and the substrates. nih.gov

| Study Type | DFT Functional | Basis Set | Application |

|---|---|---|---|

| Aza-Henry Reaction | M06-2X | 6-31G(d) | Modeling non-covalent interactions and transition states. nih.gov |

| Stereoselective Allylation | B3LYP | 6-31+G(d) | Screening multiple transition states to rationalize selectivity. nih.gov |

The electronic structure of a molecule is key to its reactivity. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). wuxiapptec.com

The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally indicates higher reactivity. wuxiapptec.com DFT calculations are routinely used to determine the energies and spatial distributions of these orbitals. For chiral aromatic molecules, these calculations can reveal how substituents and stereochemistry affect electronic properties. In a study of a chiral H8-BINOL derivative used for enantioselective recognition, DFT calculations identified the HOMO and LUMO energy levels, which were crucial for understanding the intramolecular charge transfer (ICT) mechanism responsible for its function. nih.gov

| Molecular Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -5.49 | Energy of the highest energy electrons; relates to nucleophilicity. nih.gov |

| LUMO | -1.81 | Energy of the lowest energy empty orbital; relates to electrophilicity. nih.gov |

| HOMO-LUMO Gap | 3.68 | Indicator of chemical reactivity and electronic stability. |

Transition states (TS) and reaction intermediates are transient species that often have lifetimes too short for experimental observation. Computational modeling provides a powerful means to determine their structures and energies, offering a snapshot of the reaction at its most critical point.

The stereoselectivity of a reaction is determined by the relative free energies of the diastereomeric transition states leading to the possible products. A lower energy TS corresponds to a faster reaction rate and, therefore, the major product. DFT calculations are used to optimize the geometry of these transition states and calculate their relative energies. For example, in studies of stereoselective allylations, the identification of the lowest-energy TS, which accounts for steric and electronic interactions dictated by the chiral auxiliary, successfully explained the formation of the observed product. nih.gov The modeling also highlighted the significant impact of solvent effects, underscoring the necessity of performing calculations that include a polarizable continuum model to accurately reflect reaction conditions. nih.gov

| Species | Pathway to Product A (Major) | Pathway to Product B (Minor) | Energy Difference (ΔΔG‡) |

|---|---|---|---|

| Reactants | 0.0 kcal/mol (Reference) | 0.0 kcal/mol (Reference) | - |

| Transition State (TS) | ΔG‡A | ΔG‡B | ΔG‡B - ΔG‡A > 0 |

| Description | Lower energy TS, favored pathway. | Higher energy TS, disfavored pathway. |

Advanced Analytical Methodologies for Stereochemical Characterization of 1s 1 2,4 Dimethylphenyl Ethan 1 Ol

Chromatographic Techniques for Enantiomeric Excess Determination

Chromatographic methods are the cornerstone for the separation and quantification of enantiomers. By employing a chiral environment, either in the stationary or mobile phase, the differential interaction with each enantiomer allows for their physical separation.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantioseparation

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers and determining the enantiomeric excess (ee) of chiral compounds. uma.es The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. eijppr.com

The most successful and broadly applied CSPs are based on polysaccharides, such as cellulose and amylose derivatives. eijppr.comnih.gov These CSPs, particularly tris(3,5-dimethylphenylcarbamate) derivatives of cellulose and amylose, have demonstrated excellent enantiorecognition capabilities for a wide range of chiral compounds. nih.gov The chiral recognition mechanism involves various interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector. sigmaaldrich.com

The choice of mobile phase is crucial for achieving optimal separation. Chiral HPLC can be performed in different modes, including normal phase, reversed-phase, and polar organic mode. sigmaaldrich.com In the normal phase mode, non-polar solvents like hexane are used with a polar modifier such as isopropanol or ethanol. nih.gov This mode is suitable for hydrophobic compounds. The polar organic mode utilizes polar solvents like methanol or ethanol, while the reversed-phase mode typically employs a mixture of water and a miscible organic solvent like acetonitrile or methanol. sigmaaldrich.comnih.gov

Table 1: Common Chiral Stationary Phases for HPLC

| CSP Type | Chiral Selector Example | Common Applications |

|---|---|---|

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Broad applicability for a wide range of chiral compounds. nih.gov |

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Effective for both analytical and preparative separations. nih.gov |

| Pirkle-type | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Separation of compounds with π-acidic or π-basic groups. eijppr.com |

| Cyclodextrin-based | β-Cyclodextrin | Separation based on inclusion complexation. eijppr.com |

| Protein-based | Human Serum Albumin (HSA) | Separation of chiral drugs. hplc.eu |

Chiral Gas Chromatography (GC) for Enantiomeric Analysis

Chiral Gas Chromatography (GC) is another essential technique for the separation of volatile enantiomers. chromatographyonline.com This method utilizes a capillary column coated with a chiral stationary phase, often based on cyclodextrin derivatives. chromatographyonline.comgcms.cz The underlying principle is the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral stationary phase, leading to different retention times. gcms.cz

The enantioselectivity in chiral GC is highly dependent on the column temperature. gcms.cz Generally, lower temperatures lead to better separation (higher alpha values) as the stability differences between the diastereomeric complexes are more pronounced. gcms.cz The choice of the specific cyclodextrin derivative (e.g., α-, β-, or γ-cyclodextrin) and its modifications also plays a significant role in the separation efficiency for a particular analyte. gcms.cz For the analysis of alcohols like 1-(2,4-dimethylphenyl)ethan-1-ol, derivatization may sometimes be employed to improve volatility and chromatographic performance, though direct analysis is often possible. nih.gov

Table 2: Chiral GC Columns and Conditions

| Column Type | Stationary Phase | Key Parameters for Optimization |

|---|---|---|

| Cyclodextrin-based | Permethylated β-cyclodextrin | Oven temperature, carrier gas flow rate. gcms.cz |

| Cyclodextrin-based | Permethylated α-cyclodextrin | Temperature programming. gcms.cz |

| Amino acid derivatives | Chirasil-Val | Injection temperature, split ratio. chromatographyonline.com |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced consumption of organic solvents. chromatographyonline.comafmps.be The mobile phase in SFC typically consists of supercritical carbon dioxide, often with a small amount of a polar organic modifier like methanol, ethanol, or isopropanol. chromatographyonline.comresearchgate.net

Similar to HPLC, chiral SFC relies on chiral stationary phases to achieve enantioseparation. chromatographyonline.com Polysaccharide-based CSPs are widely used and have proven to be very effective in SFC. afmps.be The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for higher flow rates without a significant loss in chromatographic efficiency, leading to rapid separations. afmps.be The composition of the mobile phase, including the type and percentage of the organic modifier, is a critical parameter for optimizing the separation. afmps.be

Table 3: Comparison of Chromatographic Techniques for Chiral Separation

| Technique | Advantages | Disadvantages |

|---|---|---|

| Chiral HPLC | Wide applicability, various stationary phases available. nih.gov | Longer analysis times, higher solvent consumption. afmps.be |

| Chiral GC | High resolution for volatile compounds. chromatographyonline.com | Limited to thermally stable and volatile analytes. chromatographyonline.com |

| Chiral SFC | Fast analysis, reduced organic solvent use. chromatographyonline.comafmps.be | Requires specialized instrumentation. |

Spectroscopic Methods for Stereochemical Analysis

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), provide a powerful tool for stereochemical analysis without the need for physical separation of the enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Additives

While enantiomers have identical NMR spectra in an achiral environment, their signals can be differentiated in the presence of a chiral auxiliary compound. libretexts.org This is achieved by converting the enantiomers into diastereomers (either covalently or non-covalently), which have distinct NMR spectra. libretexts.org Two main approaches are used: chiral derivatizing agents (CDAs) and chiral solvating agents (CSAs). researchgate.net CDAs react with the enantiomers to form covalent diastereomers, while CSAs form transient, non-covalent diastereomeric complexes. researchgate.net

Chiral Solvating Agents (CSAs) are a popular choice for determining enantiomeric purity by NMR due to their ease of use and the non-destructive nature of the analysis. libretexts.orgnih.gov A CSA is an enantiomerically pure compound that interacts with the enantiomers of the analyte to form rapidly equilibrating, diastereomeric solvates. researchgate.net These interactions, which can include hydrogen bonding, π-π stacking, and dipole-dipole forces, create a different magnetic environment for the nuclei of each enantiomer, resulting in separate signals in the NMR spectrum. researchgate.net

The magnitude of the chemical shift difference (Δδ) between the signals of the two enantiomers depends on several factors, including the nature of the CSA and the analyte, the solvent, the temperature, and the relative concentrations of the CSA and the analyte. nih.gov By integrating the distinct signals for each enantiomer, the enantiomeric excess can be accurately determined. libretexts.org For an alcohol like (1S)-1-(2,4-dimethylphenyl)ethan-1-ol, CSAs capable of hydrogen bonding are particularly effective.

Table 4: Examples of Chiral Solvating Agents for NMR

| Chiral Solvating Agent (CSA) | Type of Interaction | Applicable Analytes |

|---|---|---|

| (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's Alcohol) | Hydrogen bonding, π-π stacking. researchgate.net | Alcohols, amines, esters. researchgate.net |

| (R)-(+)-1,1'-Bi-2-naphthol (BINOL) | Hydrogen bonding. libretexts.org | Chiral amines. libretexts.org |

| Cyclodextrins | Inclusion complexation. researchgate.net | Aromatic compounds. |

Use of Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, but under normal conditions, it cannot differentiate between enantiomers as they have identical physical properties in an achiral environment. libretexts.org Chiral Shift Reagents (CSRs), also known as chiral lanthanide shift reagents, are employed to overcome this limitation. These reagents are typically complexes of lanthanide ions, such as Europium (Eu) or Praseodymium (Pr), with chiral ligands. organicchemistrydata.org

The underlying principle involves the formation of transient diastereomeric complexes between the chiral substrate, in this case, this compound, and the chiral shift reagent. The hydroxyl group (-OH) of the alcohol acts as a Lewis base, coordinating with the Lewis acidic lanthanide center of the CSR. libretexts.orgorganicchemistrydata.org This interaction leads to the formation of rapidly equilibrating diastereomeric complexes. Because these complexes are diastereomers, the nuclei of the substrate experience different magnetic environments, resulting in the separation of signals (chemical shift non-equivalence) for the two enantiomers in the NMR spectrum. harvard.edu

The magnitude of the induced shift depends on the specific lanthanide and the proximity of the nuclei to the paramagnetic center. Europium reagents typically induce downfield shifts, while praseodymium reagents cause upfield shifts. organicchemistrydata.org By integrating the separated signals, the enantiomeric excess (e.e.) of a sample can be accurately determined. libretexts.org A significant advantage of this method is that it is non-destructive and requires only the addition of the CSR to the NMR sample. tcichemicals.com However, challenges can include line broadening caused by the paramagnetic nature of the lanthanide ions, which can be more pronounced at higher magnetic fields. tcichemicals.com

Table 1: Common Chiral Lanthanide Shift Reagents

| Reagent Name | Common Abbreviation | Lanthanide Ion | Typical Shift Direction |

|---|---|---|---|

| Tris(3-(trifluoromethylhydroxymethylene)-d-camphorato)europium(III) | Eu(tfc)₃ | Europium | Downfield |

| Tris(3-(heptafluoropropylhydroxymethylene)-d-camphorato)europium(III) | Eu(hfc)₃ | Europium | Downfield |

| Tris(d,d-dicampholylmethanato)europium(III) | Eu(dcm)₃ | Europium | Downfield |

| Tris(dipivaloylmethanato)praseodymium(III) | Pr(dpm)₃ | Praseodymium | Upfield |

Derivatization with Chiral Auxiliaries for NMR Analysis

An alternative NMR-based method for determining enantiomeric purity and assigning absolute configuration involves the use of chiral derivatizing agents (CDAs). wikipedia.orgnih.gov Unlike chiral shift reagents that form transient non-covalent complexes, CDAs react with the chiral analyte to form stable, covalent diastereomers. nih.gov These diastereomers can then be readily distinguished by standard NMR techniques (¹H, ¹³C, ¹⁹F, etc.). wikipedia.org

For an alcohol like this compound, a common and effective CDA is α-methoxy-α-(trifluoromethyl)phenylacetic acid, famously known as Mosher's acid, or its corresponding acid chloride. wikipedia.org The alcohol is converted into a diastereomeric Mosher's ester. Due to the fixed spatial arrangement of the phenyl and trifluoromethyl groups of the Mosher's acid moiety relative to the stereocenter of the alcohol, the surrounding protons in the two diastereomers experience different shielding and deshielding effects. This results in distinct chemical shifts in the ¹H NMR spectrum, allowing for their differentiation and quantification.

The analysis of the chemical shift differences (Δδ) between the two diastereomers can also be used to infer the absolute configuration of the original alcohol, a technique known as Mosher's method. By comparing the chemical shifts of the protons on either side of the newly formed stereocenter, the absolute configuration can be assigned. This method is widely applicable and provides reliable results for a variety of chiral alcohols and amines.

Table 2: Selected Chiral Derivatizing Agents (CDAs) for Alcohols

| Chiral Derivatizing Agent | Acronym | Functional Group Reacted | Resulting Derivative |

|---|---|---|---|

| α-Methoxy-α-(trifluoromethyl)phenylacetic acid | MTPA / Mosher's acid | Hydroxyl | Mosher's ester |

| α-Cyano-α-fluoro(2-naphthyl)acetic acid | 2-CFNA | Hydroxyl | 2-CFNA ester |

| (1R)-(-)-Camphanic chloride | --- | Hydroxyl | Camphanate ester |

| (1S)-(-)-Camphorsulfonyl chloride | --- | Hydroxyl | Camphorsulfonate ester |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-handed circularly polarized light by a chiral molecule. mdpi.com This differential absorption, known as the CD effect, provides information about the stereochemical features of the molecule. For the assignment of the absolute configuration of this compound, CD spectroscopy offers a powerful alternative to methods requiring crystallization. spectroscopyeurope.com

The process involves measuring the experimental CD spectrum of the compound in a suitable solvent. spectroscopyeurope.com Concurrently, quantum chemical calculations, typically using time-dependent density functional theory (TDDFT), are performed to predict the theoretical CD spectrum for one of the enantiomers (e.g., the (S)-enantiomer). nih.govnih.gov The calculated spectrum is then compared to the experimental one. spectroscopyeurope.com

A good correlation between the signs and relative intensities of the Cotton effects in the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. spectroscopyeurope.com If the experimental spectrum matches the calculated spectrum for the (S)-enantiomer, then the sample is confirmed to have the (S)-configuration. If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite (R)-configuration. This combination of experimental measurement and theoretical calculation has become a reliable and widely used method for determining the absolute configuration of chiral molecules in solution. nih.gov

Table 3: Steps for Absolute Configuration Assignment via CD Spectroscopy

| Step | Action | Description |

|---|---|---|

| 1 | Experimental Measurement | The CD and UV-Vis absorption spectra of the chiral compound are recorded in a suitable solvent. |

| 2 | Conformational Search | A computational search for the most stable, low-energy conformers of the molecule is performed using molecular mechanics or semi-empirical methods. |

| 3 | Quantum Chemical Calculation | The geometry of each stable conformer is optimized, and their individual theoretical CD spectra are calculated using TDDFT methods. |

| 4 | Spectral Simulation | A Boltzmann-averaged theoretical CD spectrum is generated based on the calculated spectra and relative energies of the stable conformers. |

| 5 | Comparison and Assignment | The final simulated spectrum is compared with the experimental spectrum. A direct match confirms the absolute configuration used in the calculation. |

Future Research Directions and Emerging Trends in Chiral Arylethanol Synthesis

Development of Novel Catalytic Systems with Enhanced Enantioselectivity and Efficiency

The quest for highly effective catalytic systems remains a central theme in asymmetric synthesis. osi.lvchiralpedia.com Future research is intensely focused on designing novel catalysts that can provide near-perfect enantioselectivity (>99% ee) and high turnover numbers for the synthesis of chiral arylethanols. Key areas of development include transition metal catalysis, organocatalysis, and biocatalysis. chiralpedia.com

Transition Metal Catalysis: Innovations in ligand design are at the forefront of developing more efficient transition metal catalysts. chiralpedia.com The goal is to create ligands that form a highly specific chiral environment around the metal center, enabling precise control over the stereochemical outcome of reactions like asymmetric hydrogenation of the corresponding acetophenone. nih.gov For the synthesis of (1S)-1-(2,4-dimethylphenyl)ethan-1-ol, this involves the asymmetric reduction of 2,4-dimethylacetophenone.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool, avoiding the use of often toxic and expensive metals. chiralpedia.com Research is directed towards discovering new chiral organic molecules that can catalyze reactions with high efficiency and selectivity. For arylethanol synthesis, chiral proton-transfer shuttles and Lewis base catalysts are of particular interest. osi.lvmdpi.com

Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild, environmentally friendly conditions. chiralpedia.comnih.gov The development of robust enzymes, such as ketoreductases (KREDs), through directed evolution and protein engineering is a major trend. researchgate.net These engineered biocatalysts can be tailored to specific substrates, like 2,4-dimethylacetophenone, to produce the desired (S)-enantiomer with exceptional purity.

| Catalytic System | Key Advantages | Current Research Focus | Potential for this compound Synthesis |

|---|---|---|---|

| Transition Metal Catalysis | High activity, broad substrate scope | Novel chiral ligand design, recyclable catalysts chiralpedia.com | High throughput screening of ligand libraries for the specific substrate. |

| Organocatalysis | Metal-free, low toxicity, stable chiralpedia.com | Bifunctional catalysts, cascade reactions | Development of catalysts that can tolerate the steric bulk of the dimethylphenyl group. |

| Biocatalysis | Exceptional enantioselectivity, mild conditions, green nih.gov | Enzyme engineering, whole-cell biocatalysis researchgate.net | Directed evolution of KREDs for enhanced activity towards 2,4-dimethylacetophenone. |

Exploration of Sustainable and Green Chemistry Approaches for Industrial Production

The pharmaceutical and chemical industries are under increasing pressure to adopt more sustainable manufacturing processes. pharmacyjournal.org Future research in chiral arylethanol synthesis is therefore heavily focused on green chemistry principles, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. jddhs.comjocpr.com

Key strategies include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more benign alternatives like water, supercritical fluids (e.g., CO2), or bio-based solvents. jocpr.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Catalyst Recycling: Developing heterogeneous catalysts or immobilizing homogeneous catalysts to facilitate their recovery and reuse, which is crucial for expensive metal catalysts and enzymes. chiralpedia.com

Continuous Flow Chemistry: Shifting from batch processing to continuous flow systems offers better control over reaction parameters, improved safety, and reduced solvent usage. researchgate.net

Biocatalysis in Industrial Settings: The use of whole-cell biocatalysts or immobilized enzymes is a cornerstone of green chemistry for producing chiral compounds, offering high efficiency and reducing the need for hazardous reagents. nih.govresearchgate.net The synthesis of intermediates for drugs like sitagliptin (B1680988) and pregabalin (B1679071) already successfully employs biocatalysis. researchgate.netpharmacyjournal.org

Integration of Advanced Computational Modeling for Rational Design of Synthetic Routes

Computational chemistry and machine learning are becoming indispensable tools in modern synthetic chemistry. frontiersin.org These approaches allow for the rational design of catalysts and the prediction of optimal reaction pathways, accelerating the development process and reducing the need for extensive empirical screening.

Future trends in this area include:

Catalyst Design: Using molecular modeling and density functional theory (DFT) to understand catalyst-substrate interactions and to design new chiral ligands or enzyme active sites with enhanced selectivity for substrates like 2,4-dimethylacetophenone.

Reaction Pathway Prediction: Employing algorithms and machine learning to predict the most efficient and selective synthetic routes to a target molecule. frontiersin.org This can help in identifying novel disconnections and reaction sequences.

Mechanism Elucidation: Computational studies provide deep insights into reaction mechanisms, which is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. nih.gov For instance, understanding the transition states in the asymmetric reduction of a ketone can guide the modification of a catalyst to favor the formation of the desired enantiomer. mdpi.com

| Computational Approach | Application in Synthesis Design | Expected Outcome |

|---|---|---|

| Molecular Docking | Predicting substrate binding in an enzyme's active site. nih.gov | Identification of promising enzyme candidates for biocatalysis. |

| Density Functional Theory (DFT) | Calculating transition state energies for catalytic cycles. | Rational design of more selective metal or organocatalysts. |

| Machine Learning / AI | Retrosynthetic analysis and reaction outcome prediction. frontiersin.org | Discovery of novel and more efficient synthetic routes. |

Expansion of Synthetic Applications in Emerging Fields of Chemical Science

While chiral arylethanols are established building blocks in pharmaceuticals, their unique stereochemical properties are finding applications in other advanced fields. Future research will likely explore the use of compounds like this compound in these emerging areas.

Materials Science: Chirality can impart unique optical and electronic properties to materials. chiralpedia.com Chiral arylethanols can be used as monomers for the synthesis of chiral polymers or as components of liquid crystals with specific chiroptical responses.

Nanotechnology: The precise three-dimensional structure of chiral molecules is being harnessed to create self-assembling nanomaterials and chiral sensors. chiralpedia.com

Asymmetric Catalysis: The hydroxyl group of the arylethanol can be a handle to attach it to a support or to incorporate it into a larger molecule that can act as a chiral ligand or auxiliary in other asymmetric reactions. scispace.comarizona.edu The specific stereochemistry of the alcohol dictates the chiral induction in subsequent transformations.

The continued development of efficient synthetic methods for specific chiral arylethanols will undoubtedly fuel innovation and expand their utility across the chemical sciences.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of (1S)-1-(2,4-dimethylphenyl)ethan-1-ol that influence its reactivity and stability in experimental settings?

- Answer : The compound features a chiral center at the first carbon bonded to a hydroxyl (-OH) group and a 2,4-dimethylphenyl group. Its molecular formula is C₁₀H₁₄O, with moderate solubility in polar solvents (e.g., water) and high solubility in organic solvents like ethanol or dichloromethane . The hydroxyl group enables typical secondary alcohol reactivity (e.g., oxidation to ketones, esterification), while steric hindrance from the dimethylphenyl group may influence reaction kinetics and regioselectivity . Stability under standard conditions is confirmed, but reactive environments (e.g., strong acids/bases) require careful handling .

Q. How can researchers efficiently synthesize this compound, and what are common pitfalls in its purification?

- Answer : A standard synthesis route involves asymmetric reduction of 2,4-dimethylacetophenone using chiral catalysts (e.g., Ru-BINAP complexes) to achieve enantioselectivity . Key steps include:

- Substrate preparation : 2,4-dimethylacetophenone dissolved in anhydrous THF.

- Catalytic reduction : Hydrogenation under 50 psi H₂ with a chiral catalyst at 25°C for 24 hours.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the enantiomer. Common pitfalls include incomplete removal of catalyst residues (leading to impurities) and racemization during solvent evaporation. Monitoring optical rotation or chiral HPLC is critical for verifying enantiopurity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer : While specific toxicity data for this compound is limited, general alcohol safety measures apply:

- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid vapor inhalation.

- Storage : In airtight containers, away from oxidizers and ignition sources (flash point ~30°C inferred from analogous compounds) .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enantiomeric excess (ee) values for this compound synthesized via biocatalytic vs. chemical methods?

- Answer : Discrepancies often arise from:

- Analytical method bias : Chiral GC/HPLC columns may have varying selectivity; validate with multiple columns (e.g., Chiralpak AD-H vs. OD-H) .

- Biocatalyst variability : Enzyme purity (e.g., alcohol dehydrogenases) and reaction conditions (pH, cofactor recycling) impact ee. Optimize using Design of Experiments (DoE) to isolate critical factors .

- Data normalization : Ensure ee calculations account for solvent effects and detector sensitivity thresholds .

Q. What strategies enhance the scalability of enantioselective synthesis while minimizing environmental impact?

- Answer :

- Green solvents : Replace THF with cyclopentyl methyl ether (CPME) or 2-MeTHF for reduced toxicity .

- Continuous flow systems : Improve reaction control and reduce waste via microreactor technology .

- Catalyst recycling : Immobilize chiral catalysts on magnetic nanoparticles to enable reuse (reported recovery >90% after 5 cycles) .

- Lifecycle assessment (LCA) : Quantify waste generation and energy use at each step to prioritize eco-friendly modifications .

Q. How do structural modifications (e.g., substituent position) impact the compound’s biological activity or utility in asymmetric catalysis?

- Answer : Systematic SAR studies reveal:

- 2,4-Dimethyl groups : Enhance steric bulk, improving enantioselectivity in Diels-Alder reactions (up to 95% ee) but reduce solubility in aqueous media .

- Hydroxyl group substitution : Replacing -OH with -OAc (acetyl) increases lipophilicity, aiding membrane penetration in antimicrobial assays (MIC reduced by 50% against S. aureus) .

- Chirality inversion : The (1R)-enantiomer exhibits 30% lower catalytic activity in kinetic resolutions, highlighting the role of absolute configuration .

Q. What advanced analytical techniques are critical for characterizing degradation products of this compound under oxidative conditions?

- Answer :

- LC-HRMS : Identify oxidation products (e.g., ketones or carboxylic acids) with ppm-level mass accuracy .

- EPR spectroscopy : Detect radical intermediates during autoxidation .

- In situ FTIR : Monitor real-time degradation kinetics under controlled O₂ exposure .

- Computational modeling : DFT calculations predict degradation pathways, validated experimentally .

Methodological Tables

Table 1 : Comparison of Synthesis Methods for this compound

| Method | Catalyst | Solvent | ee (%) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Ru-BINAP | THF | 98 | 85 | |

| Biocatalytic Reduction | Alcohol Dehydrogenase | IPA/H₂O | 95 | 78 | |

| Grignard Addition | Chiral Ligand | Et₂O | 80 | 65 |

Table 2 : Environmental Impact Metrics for Synthesis Routes

| Metric | Chemical Method | Biocatalytic Method |

|---|---|---|

| E-factor (kg waste/kg product) | 12.5 | 5.2 |

| Energy Consumption (kWh/mol) | 8.7 | 3.9 |

| Solvent Toxicity (LD50, mg/kg) | 300 (THF) | >5000 (IPA/H₂O) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.